molecular formula C13H10FNO3 B8173470 6-(4-Fluorophenyl)-2-methoxynicotinic acid

6-(4-Fluorophenyl)-2-methoxynicotinic acid

Cat. No.: B8173470
M. Wt: 247.22 g/mol
InChI Key: WMTMSDRBJKIYIH-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a fluorophenyl group attached to the nicotinic acid core, along with a methoxy group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis .

    Suzuki-Miyaura Coupling:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation

      Reagents: KMnO4, H2O2, or other oxidizing agents.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

  • Reduction

      Reagents: H2/Pd, NaBH4, or other reducing agents.

      Conditions: Carried out under hydrogen atmosphere or in the presence of a reducing agent at room temperature.

  • Substitution

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of a nitro group would yield an amine.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-methoxynicotinic acid: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-Bromophenyl)-2-methoxynicotinic acid: Similar structure but with a bromine atom instead of fluorine.

    6-(4-Methylphenyl)-2-methoxynicotinic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-(4-Fluorophenyl)-2-methoxynicotinic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-10(13(16)17)6-7-11(15-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTMSDRBJKIYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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